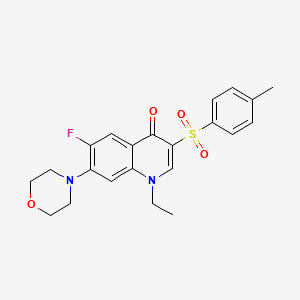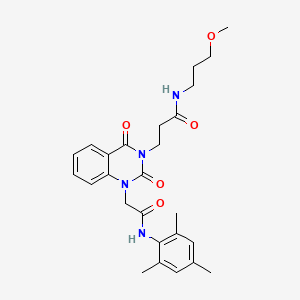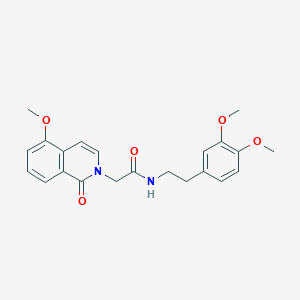
N-(3,4-dimethoxyphenethyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide, also known as DPA, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPA is a synthetic compound that was first synthesized in 2015 by a group of researchers at the University of California, San Diego. Since then, DPA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Synthesis and Structural Studies
Facile Synthesis of Analogs : A study demonstrated a high-yielding cyclisation method to create analogs like (±)-crispine A, indicating the potential for synthetic versatility and application in creating compounds with significant biological activities (King, 2007).
Structural Aspects of Amide Compounds : Research on the structural aspects of amide containing isoquinoline derivatives has been conducted, highlighting the potential for gel formation and crystalline solid production under various conditions, which could have implications for material science and drug formulation (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, showcasing the therapeutic potential of such compounds (Al-Suwaidan et al., 2016).
Pharmacological and Biological Applications
Antiviral and Antiapoptotic Effects : A study on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications for viral infections like Japanese encephalitis (Ghosh et al., 2008).
Analgesic and Anti-Inflammatory Activities : Research on substituted (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides showed notable analgesic and anti-inflammatory effects, comparable to standard drugs like sodium metamizole, indicating the potential for developing new pain and inflammation treatments (Yusov et al., 2019).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-18-6-4-5-17-16(18)10-12-24(22(17)26)14-21(25)23-11-9-15-7-8-19(28-2)20(13-15)29-3/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXVAEKLDZONKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


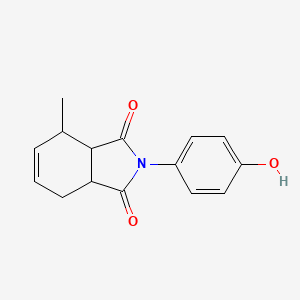
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)

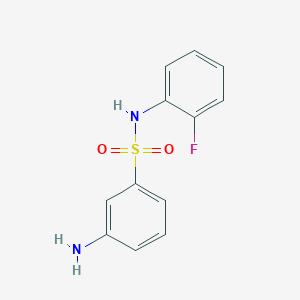

![7-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2849445.png)
![1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2849447.png)
![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2849448.png)
